molecular formula C6H15ClN2O2S B1474136 (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 1810074-78-2

(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B1474136
CAS No.: 1810074-78-2
M. Wt: 214.71 g/mol
InChI Key: YQECDOZPXSNTCY-RGMNGODLSA-N
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Description

(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chiral sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a methylsulfonamide group. The compound’s molecular formula is C₆H₁₅ClN₂O₂S, and it is characterized by its (S)-stereochemistry at the pyrrolidine ring.

Properties

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(11(2,9)10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQECDOZPXSNTCY-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether-Solvent Catalyzed Nucleophilic Substitution (Preferred Industrial Method)

  • Reactants : 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt%).
  • Catalyst : Potassium iodide to promote halogen exchange and nucleophilic substitution.
  • Solvent : High boiling ether solvents such as diglyme or anisole, which form hydrogen bonds with methylamine, improving solubility and reaction rate.
  • Conditions : Normal pressure, temperature 100-120 °C, reaction time 3-8 hours.
  • Process : The reaction produces N-methylpyrrolidine along with methylamine hydrochloride. Subsequent pH adjustment with alkali (e.g., NaOH) neutralizes the hydrochloride salt. Distillation separates the product.
  • Yields and Purity : Yield >88%, purity >99%.
  • Advantages : Avoids high-pressure hydrogenation, uses readily available raw materials, and is cost-effective with simplified equipment requirements.

This method is detailed in Chinese patent CN110590706B and represents a significant improvement over older high-pressure catalytic hydrogenation methods.

Sulfonylation to Form (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Once the N-methylpyrrolidine intermediate is prepared, the sulfonylation step proceeds as follows:

  • Reagents : Methanesulfonyl chloride (MsCl) or equivalent sulfonylating agents.
  • Base : Typically a mild base (e.g., triethylamine) to neutralize HCl generated.
  • Solvent : Anhydrous solvents such as dichloromethane or acetonitrile.
  • Temperature : Low to ambient temperature to avoid side reactions.
  • Procedure : The N-methylpyrrolidine reacts with methanesulfonyl chloride to form the sulfonamide bond.
  • Isolation : The product is converted to the hydrochloride salt by treatment with HCl gas or hydrochloric acid solution.
  • Purification : Crystallization from suitable solvents to yield high-purity hydrochloride salt.

Stereochemical Considerations and Chirality

The (S)-configuration at the pyrrolidin-3-yl position is critical for biological activity. The synthesis can be achieved by:

  • Starting from enantiomerically pure (S)-pyrrolidine derivatives.
  • Using chiral resolution or asymmetric synthesis methods.
  • Maintaining stereochemical integrity during methylation and sulfonylation steps.

Research indicates that chiral pyrrolidine hydrochlorides can be prepared via condensation reactions followed by cyclization under acidic conditions, preserving stereochemistry.

Experimental Data and Characterization

The synthesized compound is characterized by:

Characterization Method Observed Data (Typical) Interpretation
IR Spectroscopy Peaks at ~1300 and 1144 cm⁻¹ (SO₂ group), 3360 cm⁻¹ (NH) Confirms sulfonamide and amine groups
¹H NMR Spectroscopy Methyl protons at δ ~2.4-2.6 ppm; multiplets for pyrrolidine ring protons between δ 2.7-3.4 ppm; NH proton singlet at δ ~10.6 ppm Confirms N-methyl and pyrrolidinyl moiety
Mass Spectrometry Molecular ion peak consistent with C7H16N2O2S (M+H)+ Confirms molecular weight of sulfonamide
Melting Point Specific to hydrochloride salt, typically sharp Indicates purity and salt formation

These data are consistent with literature reports on related N-methyl sulfonamide derivatives.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Purity (%) Notes
N-Methylpyrrolidine synthesis Potassium iodide catalyzed substitution in ether solvent, 100-120 °C, 3-8 h, normal pressure >88 >99 Cost-effective, scalable industrial route
Sulfonylation Methanesulfonyl chloride, base, anhydrous solvent, low temp >85 >98 Standard sulfonamide synthesis route
Hydrochloride salt formation Treatment with HCl, crystallization >90 >99 Ensures stable, isolable salt form

Research Findings and Innovations

  • The use of potassium iodide and high boiling ether solvents significantly enhances the nucleophilic substitution step for N-methylpyrrolidine synthesis, allowing operation at atmospheric pressure and moderate temperatures, improving safety and lowering costs compared to hydrogenation methods.
  • Condensation and cyclization strategies under acidic conditions facilitate the formation of chiral pyrrolidine derivatives with high stereochemical fidelity, which is critical for the biological activity of the final sulfonamide.
  • Advanced characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound, ensuring its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride indicates its potential as a therapeutic agent. The compound functions primarily through modulation of various biological pathways, which can be particularly effective in treating conditions such as cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the efficacy of sulfonamide derivatives in inhibiting cancer cell growth. For instance, compounds similar to (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide have been shown to interact with receptor tyrosine kinases, which are crucial in regulating cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameMechanism of ActionIC50 (µM)Cancer Type
Compound ATyrosine kinase inhibitor0.86Breast Cancer
Compound BTubulin polymerization inhibitor1.5Medulloblastoma
This compoundTBDTBDTBD

Neurological Applications

The compound has also been investigated for its potential use in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for therapies aimed at conditions such as schizophrenia and other psychotic disorders.

Case Studies and Research Findings

Several case studies have documented the effectiveness of compounds related to this compound in clinical settings.

Case Study: Cancer Treatment

In a preclinical study, a derivative similar to this compound was evaluated for its anticancer properties against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast cancer models, where the IC50 values were markedly lower than those of standard chemotherapeutics .

Case Study: Neurological Disorders

Another study focused on the use of sulfonamide derivatives in animal models of schizophrenia. The compounds showed promise in normalizing dopaminergic activity, suggesting potential therapeutic benefits for patients unresponsive to traditional antipsychotics .

Mechanism of Action

The mechanism of action of (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine vs. Piperidine Derivatives

The substitution of the pyrrolidine ring (5-membered) with a piperidine ring (6-membered) significantly alters physicochemical and biological properties. For example:

Compound Name CAS Number Molecular Formula Purity Storage Conditions Source
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide HCl Not specified C₆H₁₅ClN₂O₂S N/A N/A Target compound
N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide HCl 2007919-47-1 C₇H₁₇ClN₂O₂S ≥97% Room temperature
N-Methyl-N-(piperidin-4-yl)methanesulfonamide 70724-74-2 C₇H₁₆N₂O₂S N/A N/A
  • Stereochemistry: The (R)-piperidin-3-yl analog (CAS 2007919-47-1) is produced at ≥97% purity, suggesting industrial relevance .

Substituent Variations: Methanesulfonamide vs. Acetamide

Replacing the methanesulfonamide group with an acetamide moiety modifies hydrogen-bonding capacity and metabolic stability:

Compound Name CAS Number Molecular Formula Similarity Score
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide HCl Not specified C₆H₁₅ClN₂O₂S Reference
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide HCl 1215264-39-3 C₇H₁₅ClN₂O 0.88
(S)-N-(Pyrrolidin-3-yl)acetamide HCl 1246277-44-0 C₆H₁₂ClN₂O 0.97
  • Key Differences :
    • Hydrogen Bonding : Methanesulfonamide’s sulfonyl group offers stronger hydrogen-bond acceptor capacity compared to acetamide’s carbonyl group .
    • Stability : Sulfonamides generally exhibit higher metabolic stability than acetamides due to resistance to enzymatic hydrolysis .

Enantiomeric Differences: (S) vs. (R) Configuration

Stereochemistry critically influences biological activity. For example:

Compound Name CAS Number Configuration Purity Source
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide HCl Not specified S N/A Target compound
N-Methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide HCl 1810074-90-8 R 99%
  • Implications :
    • Enantiomers may exhibit divergent binding affinities to chiral biological targets (e.g., G protein-coupled receptors) .
    • The (R)-pyrrolidin-3-yl analog is produced at 99% purity, indicating scalable synthesis routes .

Biological Activity

(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a compound that has garnered significant attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a methanesulfonamide functional group. Its molecular formula is C6H14ClN2O2SC_6H_{14}ClN_2O_2S with a molecular weight of approximately 214.71 g/mol. The presence of the pyrrolidine ring contributes to its biological activity, particularly in interactions with neurotransmitter systems and enzyme inhibition.

The mechanism of action for this compound involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction can inhibit enzymatic functions or alter receptor signaling pathways, which may result in various biological effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell growth. For instance, derivatives have demonstrated IC50 values indicating potent inhibition against various cancer cell lines .
CompoundActivityIC50 (nM)
ARAP 22Tubulin Polymerization Inhibition1.4
ARAP 27MCF-7 Cell Growth Inhibition15
  • Antiviral Activity : The compound's structural similarities to other antiviral agents suggest potential efficacy against viral infections, including SARS-CoV-2. In vitro studies have indicated promising results against viral proteases .

Case Studies

  • Anticancer Efficacy : A study synthesized various derivatives of pyrrole compounds that included this compound. These derivatives showed strong inhibition of cancer cell lines, with specific focus on their ability to disrupt tubulin assembly and inhibit growth in medulloblastoma cells at nanomolar concentrations .
  • Enzyme Interaction Studies : Research has focused on the binding affinity of the compound with various biological targets, showcasing its potential as an enzyme inhibitor. The binding studies revealed significant interactions that could lead to therapeutic applications in enzyme-related diseases .

Q & A

Basic Research Questions

Q. What are the key structural features of (S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride, and how do they influence its reactivity?

  • The compound contains a pyrrolidine ring with (S)-stereochemistry at the 3-position, a methyl group on the nitrogen, and a methanesulfonamide moiety. The stereochemistry of the pyrrolidine ring directly impacts its binding affinity to biological targets (e.g., receptors or enzymes) due to spatial compatibility with chiral binding pockets .
  • Methodological Insight : Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry. Compare enantiomeric activity via receptor-binding assays .

Q. What synthetic routes are commonly employed for this compound?

  • Synthesis typically involves:

Pyrrolidine Ring Formation : Cyclization of 1,4-diketones or reductive amination of aldehydes with amines.

N-Methylation : Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Sulfonylation : Treatment with methanesulfonyl chloride under basic conditions (e.g., triethylamine).

  • Key Conditions : Reactions are performed in anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent oxidation .

Q. How does the hydrochloride salt form affect solubility and stability?

  • The hydrochloride salt enhances aqueous solubility, critical for in vitro assays and formulation studies. Stability is maintained at 2–8°C in desiccated conditions, with degradation assessed via HPLC under accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between (S)- and (R)-enantiomers?

  • Case Study : The (R)-enantiomer showed higher affinity for serotonin receptors in preliminary studies, while the (S)-enantiomer exhibited negligible activity .
  • Methodology :

  • Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers.
  • Validate purity via polarimetry and circular dichroism (CD).
  • Perform dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines to rule out cell-specific effects .

Q. What strategies optimize reaction yields during the sulfonylation step?

  • Challenges : Competing side reactions (e.g., over-sulfonylation) reduce yields.
  • Solutions :

  • Use stoichiometric control (1:1 molar ratio of amine to methanesulfonyl chloride).
  • Employ low temperatures (0–5°C) to suppress side reactions.
  • Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. How can collision cross-section (CCS) predictions aid in structural characterization?

  • Application : CCS values derived from ion mobility-mass spectrometry (IM-MS) validate conformational stability. For (S)-enantiomers, predicted CCS values (e.g., [M+H]+: 134.4 Ų) align with experimental data, distinguishing it from analogs .
  • Protocol :

  • Compare experimental CCS values (via drift-tube IM-MS) with computational predictions (e.g., MOBCAL).
  • Use CCS differences to identify structural deviations (e.g., methyl group positioning) .

Contradiction Analysis

  • Discrepancy : Conflicting reports on dopamine D₂ receptor affinity.
    • Resolution : Differences in assay conditions (e.g., radioligand type, buffer pH) may alter binding kinetics. Standardize protocols using [³H]spiperone as the radioligand in pH 7.4 Tris buffer .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

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